molecular formula C17H11N3O4 B2432794 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 912623-77-9

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2432794
CAS No.: 912623-77-9
M. Wt: 321.292
InChI Key: BLJQUFUOQOOKQU-UHFFFAOYSA-N
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Description

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the reaction of 3-nitrobenzyl chloride with a suitable tricyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Triethylamine, various nucleophiles

    Cyclization: Acidic or basic catalysts depending on the desired product

Major Products

The major products formed from these reactions include reduced amines, substituted derivatives, and cyclized compounds with potentially enhanced biological activity.

Scientific Research Applications

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of a nitrophenyl group and a tricyclic core, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3-nitrophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-17-16-15(13-6-1-2-7-14(13)24-16)18-10-19(17)9-11-4-3-5-12(8-11)20(22)23/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJQUFUOQOOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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